Nardoaristolone B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

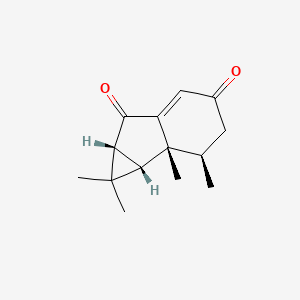

2D Structure

3D Structure

特性

分子式 |

C14H18O2 |

|---|---|

分子量 |

218.29 g/mol |

IUPAC名 |

(1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |

InChI |

InChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3/t7-,10-,12+,14+/m1/s1 |

InChIキー |

JFKBBEXHGRBITG-KGGBIUIESA-N |

異性体SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@@H](C2=O)C3(C)C)C |

正規SMILES |

CC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

Isolating Nardoaristolone B from Nardostachys chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoaristolone B, a novel nor-aristolane sesquiterpenoid, was first isolated from the underground parts of Nardostachys chinensis in 2013. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including protective effects on cardiomyocytes and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed, albeit generalized, experimental protocols, quantitative data from spectroscopic analysis, and a discussion of its potential biological signaling pathways.

Introduction

Nardostachys chinensis, a perennial herb found in the Himalayan region, has a long history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including sesquiterpenoids. Among these, this compound stands out due to its unusual 3/5/6 tricyclic ring system.[1] Early research has demonstrated its protective effect against hydrogen peroxide-induced injury in neonatal rat cardiomyocytes, suggesting its potential in the development of treatments for cardiovascular conditions.[2][3] Furthermore, related compounds from Nardostachys species have been shown to possess anti-inflammatory properties, pointing to another promising avenue for pharmacological research.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the compound during and after the isolation process.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [4] |

| Appearance | Colorless crystals | N/A |

| Optical Rotation | [α]²⁵_D_ -145 (c 0.1, CHCl₃) | N/A |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 6.78 (d, J=10.0 Hz, 1H), 5.95 (d, J=10.0 Hz, 1H), 2.85 (q, J=7.0 Hz, 1H), 2.62 (d, J=5.0 Hz, 1H), 2.37-2.29 (m, 1H), 2.22-2.15 (m, 1H), 1.95-1.87 (m, 1H), 1.30 (s, 3H), 1.25 (d, J=7.0 Hz, 3H), 1.14 (s, 3H), 0.95 (s, 3H) | N/A |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 204.5, 198.9, 158.8, 126.4, 64.1, 51.0, 45.8, 38.7, 34.5, 31.8, 26.4, 21.7, 15.9, 14.2 | [1] |

| High-Resolution ESI-MS | m/z 219.1380 [M+H]⁺ (Calcd. for C₁₄H₁₉O₂, 219.1385) | [1] |

Note: Specific details on appearance and optical rotation are based on typical characteristics of purified natural products and may not be explicitly stated in all references.

Experimental Protocol for Isolation

While the seminal publication on the isolation of this compound does not provide a detailed step-by-step protocol, a general methodology can be inferred based on the information available and standard phytochemical practices. The isolation process involves extraction from the plant material followed by chromatographic separation.

Plant Material and Extraction

-

Plant Material: The underground parts (rhizomes and roots) of Nardostachys chinensis are collected and air-dried.

-

Extraction: The dried and powdered plant material is extracted with 60% aqueous ethanol (EtOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation (e.g., Column Chromatography): The crude extract is typically first fractionated using open column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification (e.g., Repeated Column Chromatography, HPLC): Fractions containing this compound (as identified by TLC comparison with a reference or by spectroscopic analysis) are pooled and subjected to further rounds of column chromatography with finer silica gel or other stationary phases (e.g., Sephadex LH-20). The final purification is often achieved using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

It is important to note that the specific details of the chromatographic separation, including the choice of stationary and mobile phases, gradient programs, and flow rates, would require optimization by the researcher.

Logical Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Nardostachys chinensis.

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound and its potential mechanisms of action are areas of active research. Based on its observed effects and the activities of related compounds, several signaling pathways can be postulated.

Cardioprotective Effects

This compound has been shown to protect neonatal rat cardiomyocytes from oxidative stress-induced injury.[2][3] While the precise mechanism is yet to be fully elucidated, it is plausible that its protective effects are mediated through the modulation of intracellular signaling pathways involved in cell survival and apoptosis.

The following diagram illustrates a hypothetical signaling pathway for the cardioprotective effect of this compound.

Caption: Hypothetical cardioprotective signaling pathway of this compound.

Anti-inflammatory Activity and the NF-κB Pathway

Many sesquiterpenoids isolated from Nardostachys species exhibit anti-inflammatory properties. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound may exert anti-inflammatory effects by inhibiting this pathway.

The diagram below depicts the classical NF-κB signaling pathway and the potential point of intervention for this compound.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its isolation from Nardostachys chinensis and its potential biological activities. Future research should focus on optimizing the isolation protocol to improve yields and purity. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways through which this compound exerts its cardioprotective and potential anti-inflammatory effects. Such studies will be crucial for advancing this compound through the drug discovery and development pipeline.

References

Spectroscopic Profile of Nardoaristolone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nardoaristolone B, a nor-aristolane sesquiterpenoid isolated from Nardostachys chinensis Batal. The unique 3/5/6 tricyclic ring system of this compound has garnered interest in the scientific community, and this document serves as a centralized resource for its NMR, IR, and MS spectral data, complete with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were recorded in deuterochloroform (CDCl₃).

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |

| 1 | 38.8, CH | 2.54, m |

| 2 | 212.4, C | |

| 3 | 42.1, CH₂ | 2.38, m; 2.21, m |

| 4 | 34.9, CH | 2.62, dd (11.4, 6.0) |

| 5 | 52.3, C | |

| 6 | 126.1, CH | 5.92, d (9.6) |

| 7 | 162.2, CH | 7.31, d (9.6) |

| 8 | 44.9, C | |

| 9 | 210.1, C | |

| 10 | 45.3, C | |

| 11 | 25.5, CH₃ | 1.23, s |

| 12 | 22.8, CH₃ | 1.18, s |

| 13 | 21.9, CH₃ | 1.10, d (7.2) |

| 14 | 15.8, CH₃ | 1.05, s |

Infrared (IR) Spectroscopy Data

The IR spectrum was recorded on a JASCO J-810 spectrophotometer.

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (νmax) in cm⁻¹ | Functional Group Assignment |

| 2965, 2927, 2871 | C-H stretching |

| 1701 | C=O stretching (α,β-unsaturated ketone) |

| 1670 | C=O stretching (cyclopentanone) |

| 1618 | C=C stretching |

| 1384, 1457 | C-H bending |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 219.1385 | 219.1382 | C₁₄H₁₉O₂ |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

-

Instrument: Bruker AV-600 spectrometer.

-

Solvent: Deuterochloroform (CDCl₃).

-

Frequency: 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS).

-

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Infrared Spectroscopy

-

Instrument: JASCO J-810 spectrophotometer.

-

Sample Preparation: The sample was prepared as a KBr pellet.

-

Data Reporting: Absorption maxima (νmax) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry

-

Instrument: API QSTAR Pulsar i mass spectrometer.

-

Ionization Method: Electrospray ionization (ESI).

-

Resolution: High resolution.

-

Data Reporting: The mass-to-charge ratio (m/z) is reported.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Nardoaristolone B: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Nardoaristolone B, a sesquiterpenoid of significant interest for its unique chemical structure and cardioprotective properties.

Core Chemical Identity and Properties

This compound is a naturally occurring nor-sesquiterpenoid isolated from Nardostachys jatamansi, a plant endemic to the Himalayas.[1][2] Its complex, fused ring system has attracted considerable attention from the synthetic chemistry community.[1][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1422517-82-5 | [2] |

| Molecular Formula | C₁₄H₁₈O₂ | [5] |

| Molecular Weight | 218.29 g/mol | [5] |

| IUPAC Name | (1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione | [5] |

| Melting Point | Not available in cited sources | |

| Boiling Point | Not available in cited sources | |

| Solubility | Not available in cited sources |

Biological Activity and Therapeutic Potential

The primary reported biological activity of this compound is its protective effect on neonatal rat cardiomyocytes.[1][3][4] This suggests potential therapeutic applications in the context of cardiac injury and disease. The precise molecular mechanisms underpinning this cardioprotective effect are still under investigation. However, several signaling pathways are known to be crucial in cardiomyocyte protection against injury. These include the Notch, Nrf2/HO-1, PI3K/Akt, and JAK/STAT pathways.[6][7][8][9] It is plausible that this compound exerts its effects through modulation of one or more of these pathways, a hypothesis that warrants further experimental validation.

Synthetic Approaches: An Overview of Experimental Protocols

The unique and complex architecture of this compound has led to the development of elegant total synthesis strategies. Both racemic and enantioselective syntheses have been reported, providing access to this natural product for further biological evaluation.[1][3][4]

Racemic Total Synthesis

A concise, protecting-group-free total synthesis of (±)-Nardoaristolone B has been achieved.[3] The key steps of this synthesis involve:

-

Diels-Alder Reaction: Construction of the core hydrindane scaffold.

-

Wittig Olefination and Ring-Closing Metathesis (RCM): Formation of a key diene intermediate.

-

Double Allylic Oxidation: Introduction of carbonyl functionalities.

-

Stereoselective Cyclopropanation: Final construction of the characteristic three-membered ring.

Enantioselective Total Synthesis

The first enantioselective total synthesis of (−)-Nardoaristolone B was accomplished through a distinct synthetic route.[1][4] This approach is highlighted by:

-

Copper(I)-Catalyzed Asymmetric Conjugate Addition/Enolate Trapping: This key step establishes the stereochemistry of the molecule.

-

Gold(I)-Catalyzed Oxidative Cyclization: A novel application of this methodology in total synthesis to construct the cyclopropane ring.[1][4]

Note: For detailed, step-by-step experimental protocols, including reagent quantities, reaction conditions, and purification methods, readers are directed to the supporting information of the primary literature.[3][4]

Visualizing Molecular Pathways and Synthetic Strategies

To aid in the conceptualization of the biological and synthetic aspects of this compound, the following diagrams are provided.

Caption: Potential signaling pathways modulated by this compound for cardiomyocyte protection.

Caption: Key stages in the enantioselective total synthesis of (-)-Nardoaristolone B.

References

- 1. openread.academy [openread.academy]

- 2. This compound | C14H18O2 | CID 71583464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total synthesis of (±)-nardoaristolone B and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NONHSAT098487.2 protects cardiomyocytes from oxidative stress injury by regulating the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The protective effect of nicorandil on cardiomyocyte apoptosis after coronary microembolization by activating Nrf2/HO-1 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiac Protective Effect of Kirenol against Doxorubicin-Induced Cardiac Hypertrophy in H9c2 Cells through Nrf2 Signaling via PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Astragaloside IV protects cardiomyocytes against hypoxia injury via HIF-1α and the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Nardoaristolone B: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoaristolone B, a structurally unique nor-sesquiterpenoid, has garnered significant interest within the scientific community since its discovery. Isolated from the medicinal plant Nardostachys chinensis Batal, this compound exhibits promising biological activities, particularly in the realm of cardioprotection. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and detailed experimental protocols for its isolation. Furthermore, it delves into its known biological effects and proposes a potential signaling pathway for its cardioprotective mechanism, offering valuable insights for researchers and professionals in drug development.

Discovery and Structural Elucidation

This compound was first reported in 2013 by a team of researchers investigating the chemical constituents of Nardostachys chinensis Batal, a perennial herb endemic to the Himalayan region.[1][2] It is classified as a nor-sesquiterpenoid, possessing an unusual and complex fused 3/5/6 tricyclic ring system.[3] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration of the molecule was established by single-crystal X-ray diffraction experiments.[3]

Natural Sources

The primary and thus far only documented natural source of this compound is the roots and rhizomes of Nardostachys chinensis Batal.[1][3] This plant, commonly known as "Gansong" in traditional Chinese medicine, has a long history of use for its sedative and analgesic properties.[4] The presence of this compound, along with other bioactive sesquiterpenoids, contributes to the plant's therapeutic profile.

Experimental Protocols: Isolation of this compound from Nardostachys chinensis

The following is a representative protocol for the isolation of this compound from its natural source, synthesized from methodologies reported for the isolation of sesquiterpenoids from Nardostachys chinensis.

3.1. Plant Material and Extraction

-

Collection and Preparation: The roots and rhizomes of Nardostachys chinensis are collected, air-dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The extraction process is typically repeated three times to ensure maximum yield. The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

3.2. Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which typically contains the sesquiterpenoids, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing compounds with similar TLC profiles to this compound are combined and further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.3. Characterization

The structure of the isolated this compound is confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with published values.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit protective effects on neonatal rat cardiomyocytes, suggesting its potential as a cardioprotective agent.[1][4] While the precise mechanism of action is still under investigation, studies on related compounds from Nardostachys chinensis and other natural products provide insights into a plausible signaling pathway.

Extracts from Nardostachys chinensis have been shown to exert cardioprotective effects by inhibiting myocardial apoptosis, inflammation, and oxidative stress.[3] Some aristolane-type sesquiterpenoids, structurally related to this compound, have been identified as inhibitors of the ERK1/2 signaling pathway.

Based on this evidence, a hypothetical signaling pathway for the cardioprotective effect of this compound is proposed. In response to cardiac stress (e.g., ischemia/reperfusion injury), the production of Reactive Oxygen Species (ROS) increases, leading to oxidative stress and subsequent activation of pro-inflammatory and apoptotic pathways. This compound may exert its protective effect by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which in turn reduces ROS levels. Furthermore, this compound might inhibit the activation of pro-inflammatory pathways such as NF-κB and the ERK1/2 pathway, thereby reducing the expression of inflammatory cytokines and pro-apoptotic proteins.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source | Reported Biological Activity |

| This compound | C₁₄H₁₈O₂ | 218.29 | Roots of Nardostachys chinensis | Protective effect on neonatal rat cardiomyocytes |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. The cardioprotective and antiarrhythmic effects of Nardostachys chinensis in animal and cell experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cardioprotective and antiarrhythmic effects of Nardostachys chinensis in animal and cell experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Nardoaristolone B: A Literature Review of a Cardioprotective Nor-Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoaristolone B, a structurally unique nor-sesquiterpenoid, has emerged as a molecule of interest due to its reported cardioprotective properties. Isolated from the traditional medicinal plant Nardostachys chinensis Batal, this natural product features an unusual fused 3/5/6 tricyclic ring system. Preliminary studies have indicated its potential to protect neonatal rat cardiomyocytes from oxidative stress-induced injury. This technical guide provides a comprehensive review of the available literature on this compound, including its discovery, chemical properties, and biological activities. While detailed mechanistic studies and quantitative pharmacological data remain limited in publicly accessible literature, this document consolidates the current knowledge to serve as a foundational resource for researchers in cardiology, natural product chemistry, and drug discovery.

Introduction

Nardostachys chinensis Batal, a perennial herb found in the Himalayan region, has a long history of use in traditional medicine for treating various ailments, including cardiovascular diseases. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, primarily sesquiterpenoids. In 2013, a research group first reported the isolation and structural elucidation of two novel terpenoids, Nardoaristolone A and this compound. This compound, a nor-aristolane sesquiterpenoid, is distinguished by its unique and complex tricyclic core.

The initial report on this compound highlighted its protective effect on neonatal rat cardiomyocytes subjected to injury, suggesting its potential as a therapeutic agent for cardiac disorders. This finding has spurred interest in its total synthesis, which has since been accomplished, paving the way for the generation of analogues for further structure-activity relationship studies.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | (1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |

| CAS Number | 1422517-82-5 |

| Appearance | Not reported in detail |

| Solubility | Not reported in detail |

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its protective effect against injury to neonatal rat cardiomyocytes. The initial study by Liu et al. (2013) indicated that this compound demonstrated this cardioprotective activity in an in vitro model of hydrogen peroxide-induced cell injury.

Cardioprotective Effects

Oxidative stress, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a major contributor to cardiomyocyte apoptosis and necrosis in various cardiovascular pathologies, including ischemia-reperfusion injury and heart failure. The ability of this compound to mitigate H₂O₂-induced damage in cardiomyocytes suggests that its mechanism of action may involve the modulation of cellular pathways related to oxidative stress response and cell survival.

Regrettably, the publicly available literature, including the original isolation paper, does not provide specific quantitative data on this protective effect, such as IC₅₀ or EC₅₀ values. Furthermore, detailed studies elucidating the precise signaling pathways modulated by this compound in cardiomyocytes are currently unavailable.

Postulated Signaling Pathways

Based on the general understanding of cardioprotective mechanisms against oxidative stress, several signaling pathways could potentially be involved in the action of this compound. It is important to note that the following diagram represents a hypothetical workflow for investigating these pathways, as direct evidence for this compound's involvement is not yet published.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols

The lack of detailed experimental procedures in the available literature for the biological evaluation of this compound necessitates the presentation of a generalized, representative protocol for assessing cardioprotective effects in vitro. The following is a standard workflow for such an assay.

General Workflow for In Vitro Cardioprotection Assay

Caption: A generalized experimental workflow for assessing cardioprotective effects.

Detailed Methodologies (Representative)

4.2.1. Isolation and Culture of Neonatal Rat Cardiomyocytes: This procedure would typically involve the enzymatic digestion of ventricular tissue from 1-3 day old Sprague-Dawley rat pups. The resulting cell suspension is then subjected to pre-plating to enrich for cardiomyocytes by allowing fibroblasts to adhere to the culture dish first. The cardiomyocyte-enriched supernatant is then collected and plated on fibronectin or laminin-coated culture plates.

4.2.2. Hydrogen Peroxide-Induced Injury Model: Cultured cardiomyocytes are first treated with varying concentrations of this compound for a specified pre-incubation period. Subsequently, a pre-determined concentration of hydrogen peroxide is added to the culture medium to induce oxidative stress and cell injury. Control groups would include untreated cells, cells treated with only H₂O₂, and cells treated with only this compound.

4.2.3. Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.

4.2.4. Analysis of Signaling Pathways:

-

Western Blotting: To assess the protein expression and phosphorylation status of key components of signaling pathways such as Akt, ERK, and the levels of apoptotic markers like Bcl-2, Bax, and cleaved caspase-3.

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of genes involved in the antioxidant response and apoptosis.

Synthesis

The first total synthesis of (±)-nardoaristolone B was reported, providing a route to obtain this natural product in the laboratory. Subsequently, an enantioselective total synthesis of (−)-nardoaristolone B has also been achieved. These synthetic routes are crucial for producing sufficient quantities of the compound for further biological studies and for the generation of structural analogs to explore structure-activity relationships.

Future Directions

The initial discovery of this compound's cardioprotective effect has laid the groundwork for further investigation. Key areas for future research include:

-

Quantitative Biological Evaluation: Detailed dose-response studies are necessary to determine the potency (IC₅₀/EC₅₀) of this compound in protecting cardiomyocytes.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound is crucial to understand how it exerts its protective effects.

-

In Vivo Efficacy: Preclinical studies in animal models of cardiac injury are required to assess the therapeutic potential of this compound in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its cardioprotective activity and to develop more potent derivatives.

Conclusion

This compound is a promising natural product with a unique chemical structure and documented cardioprotective activity. While the current body of literature provides a solid foundation, further in-depth research is essential to fully elucidate its mechanism of action and to evaluate its potential as a novel therapeutic agent for cardiovascular diseases. The total synthesis of this molecule opens up avenues for the development of new cardioprotective drugs based on its novel scaffold. Researchers in the field are encouraged to pursue the unanswered questions surrounding this intriguing molecule.

Nardoaristolone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoaristolone B is a sesquiterpenoid natural product that has garnered attention for its unique chemical structure and potential therapeutic properties. Isolated from Nardostachys chinensis, a plant used in traditional medicine, this compound possesses a complex, fused ring system that has presented a challenge and an opportunity for synthetic chemists.[1][2] Preliminary studies have indicated its potential protective effects on cardiomyocytes, suggesting a possible role in the development of treatments for cardiovascular conditions. This guide provides a detailed overview of the chemical identity, physicochemical properties, and known biological activities of this compound, along with a summary of its synthesis.

Chemical Identity and Synonyms

The precise identification of a chemical entity is fundamental for research and development. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione[3]

In addition to its formal IUPAC name, this compound is known by several other identifiers and synonyms, which are often used in chemical databases, commercial catalogs, and scientific literature.

| Identifier Type | Identifier |

| CAS Number | 1422517-82-5[3] |

| PubChem CID | 71583464[3] |

| ChEMBL ID | CHEMBL4558924[3] |

| Other Synonyms | orb1680295, SCHEMBL19205776, HY-N11449, AKOS040763475, FS-8302, CS-0646988, E80180[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₂ | [3] |

| Molecular Weight | 218.29 g/mol | [3] |

| XLogP3-AA | 2.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 218.130679813 Da | [3] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound is its protective effect on neonatal rat cardiomyocytes against injury.[2][4] This cytoprotective activity suggests its potential as a lead compound for the development of therapies for cardiac damage. However, detailed quantitative data, such as IC₅₀ values, from these initial studies are not yet widely published.

Experimental Protocol: Total Synthesis of (±)-Nardoaristolone B

The total synthesis of this compound has been achieved, providing a method to produce the compound for further study and analogue development. The following is a summarized experimental protocol for one of the reported total syntheses.[2]

Objective: To synthesize (±)-Nardoaristolone B.

Key Steps:

-

Preparation of the Tricyclic Core: The synthesis commences with the construction of the 3/5/6 tricyclic ring system. An efficient one-step method utilizing a Robinson annulation has been developed for this purpose.[2]

-

Stereoselective Functionalization: Subsequent steps involve the stereoselective introduction of functional groups to achieve the specific stereochemistry of the natural product.

-

Final Ring Closure and Oxidation: The synthesis is completed by the formation of the final ring and subsequent oxidation to yield the target molecule.

For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, researchers should refer to the primary literature.[2]

Signaling Pathways

The specific signaling pathways through which this compound exerts its cytoprotective effects have not yet been fully elucidated. Given its protective role in cardiomyocytes, it is plausible that it may modulate pathways involved in cellular stress responses, apoptosis, and inflammation. Potential pathways of interest for future investigation include:

-

MAPK Signaling Pathway: This pathway is crucial in regulating cellular responses to a wide array of stimuli, including stress, and plays a significant role in cell survival and apoptosis.

-

Akt Signaling Pathway: The Akt pathway is a key regulator of cell survival and metabolism. Its activation is often associated with pro-survival and anti-apoptotic effects.

-

NF-κB Signaling Pathway: This pathway is a central mediator of the inflammatory response. Modulation of NF-κB signaling could explain potential anti-inflammatory effects of this compound.

Further research is required to determine the precise molecular targets and signaling cascades affected by this compound.

Logical Relationship of Research Workflow

The following diagram illustrates a logical workflow for the continued research and development of this compound.

Conclusion

This compound is a promising natural product with a unique chemical architecture and demonstrated cytoprotective effects. The successful total synthesis of this molecule opens the door for the generation of analogues and more in-depth biological investigations. Future research should focus on quantifying its biological activity, elucidating the underlying mechanism of action by identifying the modulated signaling pathways, and evaluating its potential as a therapeutic agent. This comprehensive understanding will be crucial for advancing this compound from a laboratory curiosity to a potential clinical candidate.

References

- 1. H2O2 evokes injury of cardiomyocytes through upregulating HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen peroxide predisposes neonatal rat ventricular myocytes to Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogen peroxide-induced oxidative stress to the mammalian heart-muscle cell (cardiomyocyte): lethal peroxidative membrane injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (-)-Nardoaristolone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Nardoaristolone B, a sesquiterpenoid with protective activity on neonatal rat cardiomyocytes.[1][2][3] The synthesis strategy, developed by Homs, Muratore, and Echavarren, employs a key copper(I)-catalyzed asymmetric conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization.[1][4] This approach provides the target molecule in seven steps with an overall yield of 14–17%.[1]

Quantitative Data Summary

The following tables summarize the yields and stereoselectivity for the key steps in the enantioselective synthesis of (-)-Nardoaristolone B.

Table 1: Yields of Key Intermediates

| Step | Intermediate | Product | Yield (%) |

| 1 | 2-Methyl-2-cyclohexenone | Compound 3 | 45-55 |

| 2 | Compound 3 | Compound 4 | 74 |

| 3 | Compound 4 | Compound 5 | 82 |

| 4 | Compound 5 | Compound 6 | 74 (over 2 steps) |

| 5 | Compound 6 | Compound 7 | 74 |

| 6 | Compound 7 | (-)-Nardoaristolone B (1) | 93 |

Table 2: Stereoselectivity of Key Reactions

| Step | Reaction | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | Copper-catalyzed conjugate addition/alkylation | Compound 3 | >30:1 | 91-92% |

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of (-)-Nardoaristolone B are provided below.

Protocol 1: Synthesis of (2S,3R)-2-(2-methylallyl)-2,3-dimethylcyclohexan-1-one (Compound 3)

This protocol details the enantio- and diastereoselective copper(I)-catalyzed conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, followed by an enolate trapping with methallyl iodide.[1]

Materials:

-

2-Methyl-2-cyclohexenone

-

Copper(I) thiophene-2-carboxylate (CuTC)

-

(S)-(-)-N-P-bis(3,5-bis(trifluoromethyl)phenyl)-N-(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1][5]dioxaphosphepin-4-amine (chiral phosphoramidite ligand)

-

Trimethylaluminum (AlMe3), 2.0 M in toluene

-

Diethylether (Et2O), anhydrous

-

Methyllithium (MeLi), 1.6 M in Et2O

-

Hexamethylphosphoramide (HMPA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Methallyl iodide

-

Saturated aqueous NH4Cl solution

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an argon atmosphere, add CuTC (0.02 equiv) and the chiral phosphoramidite ligand (0.04 equiv).

-

Add anhydrous Et2O and cool the resulting suspension to -35 °C.

-

Add AlMe3 (1.2 equiv) dropwise, and stir the mixture for 15 minutes.

-

Add a solution of 2-methyl-2-cyclohexenone (1.0 equiv) in Et2O dropwise, and stir the reaction at -35 °C for 4 hours.

-

In a separate flask, prepare a 1:1 mixture of anhydrous HMPA and THF.

-

Cool the HMPA/THF mixture to 0 °C and add MeLi (1.5 equiv) dropwise.

-

Transfer the enolate solution from step 4 via cannula to the MeLi solution at 0 °C.

-

Add methallyl iodide (1.5 equiv) dropwise to the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with Et2O (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford compound 3 .

Protocol 2: Gold(I)-Catalyzed Oxidative Cyclization to form Compound 7

This protocol describes the key gold(I)-catalyzed oxidative cyclization of 1,5-enyne 6 to the tricyclic core of Nardoaristolone B.[1]

Materials:

-

1,5-Enyne 6

-

[IPrAuNTf2] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv)

-

3,5-Dichloropyridine N-oxide (1.2 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an argon atmosphere, add a solution of 1,5-enyne 6 (1.0 equiv) in anhydrous DCE.

-

Add [IPrAuNTf2] (0.05 equiv) and 3,5-dichloropyridine N-oxide (1.2 equiv).

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford compound 7 .

Protocol 3: Allylic Oxidation to (-)-Nardoaristolone B (1)

This final step involves a palladium-catalyzed allylic oxidation of the enone 7 to introduce the C-4 carbonyl group.[1]

Materials:

-

Enone 7

-

Palladium(II) hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst), 20 wt%

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Dichloromethane (CH2Cl2), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a flask charged with enone 7 (1.0 equiv), add anhydrous CH2Cl2.

-

Add Pd(OH)2/C (0.1 equiv).

-

Add t-BuOOH (5.0 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite, washing with CH2Cl2.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (-)-Nardoaristolone B (1 ).

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic route to (-)-Nardoaristolone B.

Caption: Overall synthetic route to (-)-Nardoaristolone B.

Key Transformations Logic

This diagram highlights the core strategic bond formations in the synthesis.

Caption: Logical flow of key bond-forming and functionalization steps.

References

- 1. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of (±)-nardoaristolone B and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of (-)-Nardoaristolone B succeeds - ICIQ [iciq.org]

- 5. pubs.acs.org [pubs.acs.org]

Gold(I)-Catalyzed Oxidative Cyclization: A Key Step in the Enantioselective Synthesis of (−)-Nardoaristolone B

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoaristolone B, a sesquiterpenoid isolated from Nardostachys chinensis, has garnered significant interest within the medicinal chemistry community due to its notable protective effects on neonatal rat cardiomyocytes.[1] Its complex tricyclic core, featuring a cyclopropane ring fused to a hydroindene skeleton, presents a formidable synthetic challenge. A pivotal advancement in the total synthesis of (−)-Nardoaristolone B was the development of a novel gold(I)-catalyzed oxidative cyclization of a 1,6-enyne. This key transformation, employed for the first time in a total synthesis context, allows for the efficient construction of the intricate carbocyclic framework of the natural product.[1] This application note provides a detailed overview of this gold-catalyzed reaction, including experimental protocols, quantitative data, and a mechanistic illustration, to aid researchers in applying this methodology to their own synthetic endeavors.

Gold(I)-Catalyzed Oxidative Cyclization in the Synthesis of (−)-Nardoaristolone B

The enantioselective total synthesis of (−)-Nardoaristolone B, as reported by Homs, Muratore, and Echavarren, showcases the power of gold catalysis in complex molecule synthesis. The key gold-catalyzed oxidative cyclization step transforms the 1,6-enyne intermediate 6 into the tricyclic ketone 7 . This reaction proceeds in the presence of a cationic gold(I) catalyst, [IPrAu(MeCN)]SbF₆, and an external oxidant, 3,5-dichloropyridine N-oxide. The reaction is highly efficient, affording the desired product in a 74% yield, accompanied by a minor cycloisomerized byproduct.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (−)-Nardoaristolone B, highlighting the efficiency of the gold-catalyzed step and other crucial transformations.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | ee (%) | dr |

| 1 | Asymmetric 1,4-addition/Alkylation | 2-methyl-2-cyclohexenone, Me₃Al, CuTC, (S)-L1 , methallyl iodide | 3 | 45-55 | 91-92 | 3:1 |

| 2 | Olefin Isomerization | [Rh(cod)Cl]₂, BINAP, 1,4-dioxane, 100 °C | 4 | 81 | - | - |

| 3 | Enol Triflate Formation | LiHMDS, Comins' reagent, THF, -78 °C to rt | 5 | 94 | - | - |

| 4 | Sonogashira Coupling | TMS-propyne, Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 6 | 88 | - | - |

| 5 | Gold(I)-Catalyzed Oxidative Cyclization | [IPrAu(MeCN)]SbF₆, 3,5-dichloropyridine N-oxide, DCE, rt | 7 | 74 | - | - |

| 6 | Allylic Oxidation | Pd(OH)₂/C, t-BuOOH, DCE, 60 °C | (−)-Nardoaristolone B (1) | 93 | - | - |

ee = enantiomeric excess, dr = diastereomeric ratio

Experimental Protocols

Materials and General Methods

All reactions should be carried out under an inert atmosphere of argon or nitrogen in oven-dried glassware with magnetic stirring. Dichloromethane (DCE) should be dried by passing it through a column of activated alumina. All other reagents should be of commercial grade and used without further purification.

Protocol for Gold(I)-Catalyzed Oxidative Cyclization of 1,6-Enyne 6 to Tricyclic Ketone 7

-

To a solution of the 1,6-enyne 6 (1.0 equiv) in dry DCE (0.02 M) in a flame-dried flask under an inert atmosphere, add 3,5-dichloropyridine N-oxide (1.5 equiv).

-

In a separate flask, prepare the cationic gold(I) catalyst by dissolving [IPrAuCl] (0.05 equiv) and AgSbF₆ (0.05 equiv) in dry DCE. Stir this mixture for 10 minutes at room temperature, protected from light.

-

Add the freshly prepared gold(I) catalyst solution to the solution of the enyne and oxidant.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the tricyclic ketone 7 .

Visualizations

Reaction Workflow

Caption: Experimental workflow for the gold(I)-catalyzed oxidative cyclization.

Proposed Catalytic Cycle

Caption: Proposed mechanism for the gold(I)-catalyzed oxidative cyclization.

Application to Drug Development

The development of efficient synthetic routes to complex natural products like this compound is of paramount importance for the drug development pipeline. The gold(I)-catalyzed oxidative cyclization methodology provides a rapid and efficient means to access the core structure of this compound and its analogues. This enables the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of this promising natural product. The reported protective activity of this compound on cardiomyocytes suggests its potential as a lead compound for the development of novel therapies for cardiovascular diseases. Further investigation into its mechanism of action and in vivo efficacy is warranted.

References

Application Notes and Protocols: Robinson Annulation Strategy for the Nardoaristolone B Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardoaristolone B, a sesquiterpenoid with a unique 3/5/6 tricyclic fused ring system, has garnered significant interest due to its protective effects on neonatal rat cardiomyocytes. A key innovation in the synthesis of the this compound core is the application of a one-step Robinson annulation strategy. This method provides an efficient route to construct the complex tricyclic scaffold, offering a valuable tool for the generation of a library of analogous compounds for further drug development. These application notes provide a detailed overview of this synthetic strategy, including the reaction mechanism, a comprehensive experimental protocol, and relevant data.

Introduction

The total synthesis of complex natural products like this compound is a critical aspect of drug discovery, enabling access to larger quantities of the compound for biological evaluation and the synthesis of analogues with potentially improved therapeutic properties. The Robinson annulation, a classic and powerful ring-forming reaction, has been ingeniously adapted to construct the challenging 3/5/6 tricyclic core of this compound in a single step. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1] The strategy developed by Handore and Reddy streamlines the synthesis of this intricate molecular architecture.[1][2]

Signaling Pathway and Logic

The Robinson annulation is a tandem reaction that first involves the Michael addition of an enolate to an α,β-unsaturated ketone. This is followed by an intramolecular aldol condensation to form a new six-membered ring. The overall transformation results in the formation of a cyclohexenone ring fused to the initial ketone.

References

Application Notes and Protocols for the Purification of Nardoaristolone B by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoaristolone B is a sesquiterpenoid compound first isolated from Nardostachys chinensis.[1][2] It has garnered interest within the scientific community due to its potential biological activities. The effective purification of this compound from natural product extracts or synthetic reaction mixtures is crucial for its further study and development. This document provides detailed protocols for the purification of this compound using flash column chromatography and preparative high-performance liquid chromatography (HPLC). These methods are designed to yield high-purity this compound suitable for a range of research and development applications.

Chemical Profile: this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol [10] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. |

Purification Workflow Overview

The general workflow for the purification of this compound from a crude extract involves an initial fractionation step using flash column chromatography, followed by a final polishing step using preparative HPLC to achieve high purity.

References

- 1. Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic sesquiterpenes from Nardostachys chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Six new sesquiterpenoids from Nardostachys chinensis Batal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhalation administration of the sesquiterpenoid aristolen-1(10)-en-9-ol from Nardostachys chinensis has a sedative effect via the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. [Study on the chemical constituents of roots and stems of Nardostachys chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C14H18O2 | CID 71583464 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Nardoaristolone B: Application Notes and Protocols for Anti-Cancer Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the anti-cancer bioactivity of Nardoaristolone B, a sesquiterpenoid isolated from Nardostachys jatamansi. While direct studies on the anti-cancer effects of this compound are limited, research on extracts from Nardostachys jatamansi has demonstrated significant cytotoxic, pro-apoptotic, and cell cycle inhibitory activities against various cancer cell lines. The following protocols are based on established methodologies for assessing these anti-cancer properties and can be adapted for the specific investigation of this compound.

Data Presentation: Cytotoxicity of Nardostachys jatamansi Extracts

The following tables summarize the reported cytotoxic activities of various Nardostachys jatamansi extracts against a range of human cancer cell lines. This data, derived from studies on the plant source of this compound, provides a rationale for investigating the compound's specific anti-cancer potential.

Table 1: IC50 Values of Nardostachys jatamansi Methanol Extract (NJM) and its Fractions in Breast Cancer Cell Lines (μg/mL) [1][2]

| Extract/Fraction | MCF-7 (ER-positive) | MDA-MB-231 (ER-negative) |

| Methanol Extract (NJM) | 58.01 ± 6.13 | 23.83 ± 0.69 |

| Petroleum Ether (NJPE) | 60.59 ± 4.78 | - |

| Diethyl Ether (NJDE) | - | 25.04 ± 0.90 |

| Ethyl Acetate (NJEA) | 65.44 ± 4.63 | 40.72 ± 5.22 |

Table 2: Growth Inhibition of Various Cancer Cell Lines by Nardostachys jatamansi Extracts [3]

| Cell Line | Cancer Type | Extract | Concentration (µg/mL) | Growth Inhibition (%) |

| A-549 | Lung | Methanolic Stem-Leaf | 100 | 71 |

| NCI-H322 | Lung | Methanolic Stem-Leaf | 100 | 82 |

| COLO-205 | Colon | Methanolic Stem-Leaf | 100 | 95 |

| SW-620 | Colon | Methanolic Stem-Leaf | 100 | 96 |

| OVCAR-5 | Ovary | n-Hexane | 100 | High |

| Hep-2 | Liver | n-Hexane | 100 | High |

| PC-3 | Prostate | n-Hexane | 100 | High |

| IMR-32 | Neuroblastoma | 95% Alcoholic | 100 | 71 |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the anti-cancer bioactivity of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

b) Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the treatment period, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Assay: Hoechst 33342 Staining

This fluorescence microscopy-based assay detects apoptotic cells characterized by condensed or fragmented nuclei.

Protocol:

-

Seed cells on coverslips in a 24-well plate and treat with this compound for 24 or 48 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a drop of mounting medium.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the ERK/STAT3 pathway, which has been implicated in the anti-cancer activity of Nardostachys jatamansi extracts.

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-STAT3, total-STAT3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Caption: Experimental workflow for in vitro bioactivity testing of this compound.

Caption: Postulated inhibition of the ERK/STAT3 signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Nardoaristolone B

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Nardoaristolone B. The information is compiled from published synthetic routes to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The main challenges revolve around the construction of the unique fused 3/5/6 tricyclic ring system of this nor-sesquiterpenoid. Key strategic hurdles include the stereoselective installation of quaternary carbon centers, controlling the isomerization of double bonds, and achieving efficient cyclization to form the cyclopropyl ring. Two prominent approaches are the enantioselective synthesis using a gold-catalyzed oxidative cyclization and a racemic synthesis employing a Robinson annulation strategy.[1][2]

Q2: Which synthetic route is more efficient for producing analogues of this compound?

A2: The enantioselective route, particularly the one developed by Echavarren and co-workers, is well-suited for the rapid preparation of analogues.[2][3] This is due to its convergent nature and the use of a key gold(I)-catalyzed oxidative cyclization of a 1,6-enyne intermediate, which can be modified to generate structural diversity.[2][3] An alternative one-step Robinson annulation method has also been developed for generating a library of compounds around the core skeleton.[1]

Q3: What is the biological significance of this compound?

A3: this compound was isolated from Nardostachys chinensis and has shown protective effects on neonatal rat cardiomyocytes, indicating its potential for development in cardiovascular research.[1][2][3]

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Asymmetric Conjugate Addition/α-Alkylation

Problem: You are experiencing low yields (below 40%) during the tandem copper(I)-catalyzed conjugate methylation and subsequent α-alkylation with a methallyl halide to form the trisubstituted cyclohexanone intermediate.

Possible Causes & Solutions:

-

Inefficient Alkylating Agent: The use of methallyl bromide for the α-alkylation has been reported to be challenging.[2][3]

-

Suboptimal Solvent System: The solvent mixture is critical for the enolate trapping step.

-

Poor Diastereoselectivity: The reaction may be producing a mixture of diastereomers that are difficult to separate, leading to a low isolated yield of the desired product.

Issue 2: Inefficient Isomerization of Exo-Olefin to Endo-Olefin

Problem: The isomerization of the exo-olefin to the thermodynamically more stable trisubstituted endo-alkene intermediate is proceeding slowly or with the formation of significant byproducts. This step has been described as "non-trivial".[2][3]

Possible Causes & Solutions:

-

Incorrect Catalyst or Conditions: A range of conditions may prove ineffective for this specific transformation.

Issue 3: Low Yield and Byproduct Formation in Gold(I)-Catalyzed Oxidative Cyclization

Problem: The key gold(I)-catalyzed oxidative cyclization of the 1,6-enyne precursor is resulting in a low yield of the desired tricyclic product, with significant formation of the cycloisomerized byproduct.

Possible Causes & Solutions:

-

Suboptimal Catalyst/Oxidant Combination: The choice of the gold catalyst and the N-oxide oxidant is critical for reaction efficiency and selectivity.

-

Solution: A screening of various catalysts and oxidants has shown that the combination of IPrAuNTf₂ (5 mol %) as the catalyst and 3,5-dichloropyridine N-oxide (PNO3) as the oxidant provides the optimal results, affording the desired product in 74% yield.[2][3] Using other oxidants can drastically lower the yield or favor byproduct formation (see Table 1).

-

-

Reaction Concentration: Catalyst and substrate concentration can influence the reaction outcome.

Quantitative Data Summary

Table 1: Screening of Conditions for Gold(I)-Catalyzed Oxidative Cyclization [2][3]

| Entry | Gold Catalyst [Au] | Oxidant | Yield of Desired Product (%) | Yield of Byproduct (%) |

| 1 | IPrAuNTf₂ | PNO1 | 31 | 5 |

| 2 | IPrAuNTf₂ | PNO2 | 20 | 36 |

| 3 | IPrAuNTf₂ | PNO3 | 74 | 15 |

| 4 | IPrAuNTf₂ | PNO4 | 0 | 55 |

| 5 | IPrAuNTf₂ | PNO5 | 20 | 25 |

| 7 | (JohnPhos)AuCl/AgNTf₂ | PNO3 | 43 | 15 |

| 10 | IMesAuNTf₂ | PNO3 | 55 | 2 |

Yields were determined by ¹H NMR analysis of the crude mixture. PNO1-5 represent different pyridine N-oxide derivatives.

Experimental Protocols

Protocol 1: Isomerization of Exo-Olefin

A solution of the exo-olefin intermediate in ethanol is treated with RhCl₃·xH₂O (5 mol %). The reaction mixture is heated to 75 °C and monitored by TLC until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the endo-olefin.[2][3]

Protocol 2: Gold(I)-Catalyzed Oxidative Cyclization

To a solution of the 1,6-enyne precursor in a suitable anhydrous solvent (e.g., DCE) is added 3,5-dichloropyridine N-oxide (PNO3, 1.2 equivalents). The mixture is then treated with the gold catalyst IPrAuNTf₂ (5 mol %). The reaction is stirred at room temperature and monitored by TLC. After full conversion of the starting material, the reaction mixture is concentrated and purified by column chromatography to isolate the tricyclic product.[2][3]

Protocol 3: Final Allylic Oxidation

The tricyclic intermediate is dissolved in a suitable solvent. Pearlman's catalyst (Pd(OH)₂/C) and t-BuOOH are added. The reaction is stirred until the starting material is consumed. The catalyst is then filtered off, and the filtrate is concentrated. The crude product is purified by chromatography to afford (-)-Nardoaristolone B in high yield (93%).[2][3]

Visualizations

Caption: Key workflow of the enantioselective total synthesis of (-)-Nardoaristolone B.

Caption: Troubleshooting decision tree for the α-alkylation step.

References

Technical Support Center: Synthesis of Nardoaristolone B

Welcome to the technical support center for the synthesis of Nardoaristolone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex nor-sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for this compound?

A1: Currently, two main synthetic routes have been published for this compound. The first is a racemic total synthesis, and the second is an enantioselective total synthesis.[1][2] The racemic synthesis involves a strategy utilizing a Diels-Alder reaction, Wittig reaction, and ring-closing metathesis to construct the core structure.[3] The enantioselective approach employs a copper(I)-catalyzed asymmetric conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization as key steps.[2][4]

Q2: I am experiencing a very low yield after the Diels-Alder and Wittig reaction sequence in the racemic synthesis. What could be the cause?

A2: A low yield (around 8-10%) in this sequence has been reported and is likely due to inter- or intramolecular condensation of the aldehyde starting materials.[3] To minimize these side reactions, it is crucial to maintain anhydrous conditions and control the reaction temperature. Purification of the starting materials immediately before use can also be beneficial.

Q3: My α-alkylation step in the enantioselective synthesis is not proceeding as expected with methallyl bromide. How can I improve the yield?

A3: This is a known challenging step.[2][4] It has been demonstrated that switching from methallyl bromide to methallyl iodide can significantly improve the reaction outcome. Additionally, using a high concentration of reactants and a 1:1 mixture of HMPA/THF as a solvent system has been shown to increase the yield of the desired trisubstituted cyclohexanone to 45-55%.[2][4]

Q4: What are the reported overall yields for the synthesis of this compound?

A4: The enantioselective synthesis of (-)-Nardoaristolone B has been reported to have an overall yield of 14-17% over 7 steps.[2][4] The overall yield for the racemic synthesis is not explicitly stated in a single figure but involves more steps, with some key steps having low to moderate yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Formation of the Hydrindane Scaffold (Racemic Synthesis)

-

Symptom: The yield of the diene intermediate formed from the Diels-Alder and subsequent Wittig reaction is significantly lower than 10%.

-

Potential Cause: Competing self-condensation reactions of the aldehyde starting materials.[3]

-

Troubleshooting Workflow:

Troubleshooting workflow for low-yield diene formation.

Issue 2: Inefficient α-Alkylation (Enantioselective Synthesis)

-

Symptom: Low conversion and/or formation of multiple side products during the α-alkylation of the cyclohexanone intermediate.

-

Potential Cause: Insufficient reactivity of the alkylating agent or unfavorable reaction kinetics.[2][4]

-

Recommended Solution:

Parameter Standard Condition Optimized Condition Alkylating Agent Methallyl bromide Methallyl iodide Solvent THF 1:1 HMPA/THF Concentration Standard High Expected Yield Unsatisfactory 45-55%

Experimental Protocols

Key Experiment: Optimized α-Alkylation (Enantioselective Synthesis)

This protocol is adapted from the work of Homs et al.[2][4]

-

Preparation: To a solution of the chiral copper(I)-phosphoramidite complex in a 1:1 mixture of HMPA/THF at -35 °C, add 2-methyl-2-cyclohexenone.

-

Conjugate Addition: Add methylmagnesium bromide and stir the reaction mixture for the specified time to allow for the conjugate addition to proceed.

-

Enolate Trapping: To the resulting enolate solution, add methallyl iodide at high concentration.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired trisubstituted cyclohexanone.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the enantioselective synthesis of this compound.

References

Technical Support Center: Gold(I)-Catalyzed Reactions in Terpene Synthesis

Welcome to the technical support center for gold(I)-catalyzed reactions in terpene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: My gold(I)-catalyzed terpene cyclization reaction is resulting in a very low yield or no product at all. What are the common causes?

A1: Low to no conversion in gold(I)-catalyzed reactions can stem from several factors. A primary concern is the activity of the catalyst itself. The cationic gold(I) species is highly susceptible to poisoning by impurities such as halides, bases, or even coordinating solvents. Trace amounts of these impurities in your starting materials, solvents, or on your glassware can completely inhibit the reaction. Another common issue is the deactivation of the catalyst over the course of the reaction.

Q2: I am observing a mixture of regio- or stereoisomers. How can I improve the selectivity of my reaction?

A2: Achieving high selectivity is a common challenge in terpene synthesis due to the presence of multiple reactive sites. The choice of ligand on the gold(I) catalyst plays a crucial role in controlling selectivity. Bulky ligands can create a sterically hindered environment around the gold center, favoring the formation of a specific isomer. Solvent choice can also significantly impact selectivity by influencing the stability of reaction intermediates.

Q3: My reaction starts well but then stalls before completion. What could be causing this catalyst deactivation?

A3: Catalyst deactivation can occur through several pathways. The active cationic gold(I) species can be reduced to inactive gold(0) nanoparticles, which may appear as a color change in the reaction mixture (e.g., to purple or black). Additionally, strong coordination of the product or byproducts to the gold center can inhibit catalytic turnover. Amines and thiols, if present as functional groups in the substrate or as impurities, are known to strongly coordinate to and deactivate gold(I) catalysts.

Q4: I am using a silver salt to activate my gold(I) chloride precatalyst, but the results are inconsistent. Why is this happening?

A4: The use of silver salts (e.g., AgSbF₆, AgOTf) to abstract the chloride from the gold(I) precatalyst is a common practice, but it can also be a source of problems. An excess of the silver salt can have a detrimental effect on the reaction. It is also important to ensure the complete precipitation of silver chloride, as residual silver ions can sometimes interfere with the desired catalytic cycle.

Troubleshooting Guides

Issue 1: Low Reaction Yield

If you are experiencing low yields, consult the following table for potential causes and recommended solutions.

| Potential Cause | Recommended Solutions | Expected Outcome |

| Catalyst Poisoning | • Use freshly distilled, anhydrous solvents. • Ensure all glassware is rigorously cleaned and dried. • Purify starting materials to remove trace impurities (e.g., halides, bases). • Add a sacrificial acid activator like triflic acid (HOTf) or a Lewis acid such as In(OTf)₃ to scavenge impurities. | Increased yield due to the availability of the active catalyst. |

| Inactive Catalyst | • Use a fresh batch of the gold(I) precatalyst. • Prepare the active cationic gold(I) catalyst in situ immediately before use. • Consider using a more robust, pre-formed cationic gold(I) catalyst. | Improved reaction conversion and yield. |

| Sub-optimal Reaction Conditions | • Screen different solvents, starting with non-coordinating ones like dichloromethane or toluene. • Optimize the reaction temperature; some reactions benefit from gentle heating, while others require cooling to prevent side reactions. • Vary the catalyst loading (typically 1-5 mol%). | Identification of optimal conditions for higher yield. |

Issue 2: Poor Selectivity

For issues with regio- or stereoselectivity, the following table provides guidance.

| Parameter | Recommendation | Rationale |

| Ligand | Screen a range of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties. | The ligand directly influences the steric and electronic environment around the gold center, which in turn dictates the approach of the substrate and the stability of transition states, thereby controlling selectivity. |

| Solvent | Test a variety of solvents with different polarities and coordinating abilities. | The solvent can affect the conformation of the substrate and the stability of key intermediates in the catalytic cycle, thus influencing the selectivity of the cyclization. |

| Temperature | Run the reaction at lower temperatures. | Lowering the temperature can enhance selectivity by favoring the pathway with the lower activation energy, often leading to the desired product. |

| Counterion | If using a silver salt for activation, try different silver salts (e.g., AgSbF₆, AgOTf, AgBF₄). | The nature of the non-coordinating anion can influence the Lewis acidity of the cationic gold(I) species and affect the overall selectivity. |

Experimental Protocols

General Protocol for Gold(I)-Catalyzed Cyclization of an Acyclic Terpene Precursor

This protocol provides a general starting point for the gold(I)-catalyzed cyclization of a terpene diene or enyne. Optimization of specific parameters will be necessary for each substrate.

Materials:

-

Gold(I) precatalyst (e.g., Ph₃PAuCl)

-

Silver salt (e.g., AgSbF₆)

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Terpene substrate

-

Inert atmosphere (e.g., argon or nitrogen)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the gold(I) precatalyst (e.g., Ph₃PAuCl, 1 mol%) and the silver salt (e.g., AgSbF₆, 1 mol%) in a minimal amount of anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes in the dark to allow for the precipitation of AgCl.

-

Catalyst Solution Preparation: Filter the mixture through a syringe filter (PTFE) into another flame-dried Schlenk flask to remove the AgCl precipitate. The resulting solution contains the active cationic gold(I) catalyst.

-